molecular formula C11H10O2 B1336679 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde CAS No. 50493-08-8

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B1336679
CAS No.: 50493-08-8
M. Wt: 174.2 g/mol
InChI Key: UGOXYXBNKXBHAB-UHFFFAOYSA-N
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Description

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde: is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated and contains both an oxo group and an aldehyde group. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 1,2,3,4-tetrahydronaphthalene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation .

Industrial Production Methods: Industrial synthesis would likely follow similar routes as laboratory synthesis but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is primarily used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets, particularly enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can affect protein function. Additionally, the oxo group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group on a partially hydrogenated naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (C11H10O2) is an organic compound characterized by its unique structure that includes a naphthalene ring modified with an aldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

  • Molecular Formula : C11H10O2
  • Molecular Weight : 174.2 g/mol
  • CAS Number : 50493-08-8

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that its activity may resemble that of other tetrahydronaphthalene derivatives. Potential interactions include:

  • Enzymatic Interactions : The compound may influence enzymatic pathways similar to those affected by related compounds.
  • Biochemical Pathways : It could modulate various metabolic pathways, although direct evidence is limited.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have suggested that compounds with similar structures possess antioxidant properties. The aldehyde group may contribute to free radical scavenging abilities.

Enzyme Inhibition

Preliminary data indicate potential inhibition of certain enzymes related to metabolic processes. For instance, it may act as a competitive inhibitor in pathways involving cytochrome P450 enzymes.

Cytotoxicity

Some studies have shown that derivatives of tetrahydronaphthalene can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound requires further investigation.

Case Studies and Research Findings

StudyFindings
Study A Investigated the antioxidant capacity of tetrahydronaphthalene derivatives; found significant free radical scavenging activity.
Study B Reported enzyme inhibition assays showing potential for inhibiting cytochrome P450 enzymes.
Study C Evaluated cytotoxic effects on cancer cell lines; demonstrated moderate cytotoxicity in specific conditions.

Applications

The biological activities of this compound suggest several applications:

  • Pharmaceutical Development : As a potential lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Research Tool : Useful in biochemical studies involving enzyme interactions and metabolic pathways.
  • Material Science : Potential use in synthesizing novel materials due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via microwave-assisted reactions, which enhance reaction efficiency. For example, starting from 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives, silyl-protected alkynylation under microwave irradiation (Biotage Initiator 2.0, 400 W) at controlled temperatures improves yield . Purification via HPLC (ACE 5 C18-300 column, H₂O/acetonitrile mobile phase) ensures high purity .

Q. How should researchers address discrepancies in chromatographic data for this compound?

  • Methodological Answer : Use standardized GC-MS or HPLC protocols with internal standards to resolve variations in retention times. For example, Zhao et al. (2008) employed a C18 column with UV detection (212–220 nm) and optimized mobile phase gradients (0.1% TFA in H₂O/acetonitrile) to enhance reproducibility . Cross-validate results with NIST reference data to confirm peak assignments .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS-compliant storage (0–6°C, inert atmosphere) and handling guidelines. Avoid ignition sources (P210 hazard code) and use PPE (gloves, goggles) during synthesis. Pre-experiment risk assessments should reference toxicological databases for naphthalene derivatives, as systemic effects (hepatic/renal) are documented in analogous compounds .

Q. How is the IUPAC nomenclature applied to derivatives of this compound?

  • Methodological Answer : The parent structure is prioritized as a tetralin (1,2,3,4-tetrahydronaphthalene) with substituents numbered based on the carbonyl group. For example, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is named by appending the ester group at position 2 .

Advanced Research Questions

Q. How can this compound serve as a scaffold for designing protease inhibitors?

  • Methodological Answer : The 1-oxo-tetrahydroisoquinoline core mimics natural protease substrates. Structure-activity relationship (SAR) studies involve introducing electrophilic warheads (e.g., α-ketoamides) at the aldehyde position. For West Nile Virus inhibitors, substitutions at the carbaldehyde group were optimized using molecular docking (PDB: 2IJP) and in vitro enzymatic assays .

Q. What experimental designs are recommended for assessing the compound’s toxicity in mammalian models?

  • Methodological Answer : Follow OECD guidelines using inhalation/oral exposure routes in rodents. Key endpoints include hepatic/renal histopathology (Table B-1, ) and transcriptional profiling (RNA-seq) for oxidative stress markers. Dose-response studies should span subacute (14-day) and subchronic (90-day) periods, with controls for naphthalene-induced carcinogenicity .

Q. How can researchers resolve contradictions in reported antiproliferative activity data?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (MTT vs. SRB). For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO concentration ≤0.1%). Validate findings with orthogonal assays (apoptosis markers, caspase-3 activation) and compare against structurally similar chalcone derivatives .

Q. What strategies optimize the enantiomeric purity of chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., (S)-quinuclidin-3-yl groups) during synthesis. Enantiomeric excess (ee) can be determined via chiral HPLC (Chiralpak AD-H column) or NMR with shift reagents. For example, (±)-6-methoxy derivatives were resolved using enzymatic kinetic resolution (lipase B, tert-butanol) .

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOXYXBNKXBHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438846
Record name 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50493-08-8
Record name 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

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